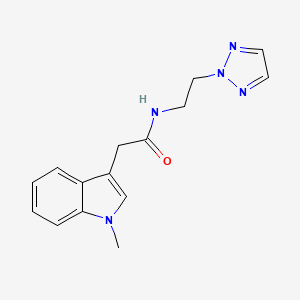

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INDIGO, which stands for Indolyl-2-aminooxadiazole-glycine-O-acetamide. The compound has a unique structure that makes it an attractive candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an ideal precursor for synthesizing bioactive molecules. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying functional groups, scientists can create derivatives with specific pharmacological activities. For instance, the compound’s indole moiety has been linked to anti-inflammatory, anticancer, and antimicrobial effects .

Anti-Arthritic Effects

In animal studies, the compound demonstrated promising effects in adjuvant-induced arthritic rats. At an intraperitoneal dose of 30 mg/kg, it reduced paw volume, inflammation, and pannus formation (in knee joints). Additionally, it significantly downregulated pro-inflammatory gene expression and mRNA levels in arthritic rats .

DNA Intercalation

The compound {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) acts as a DNA intercalator. Researchers have evaluated its intercalation properties using various assay systems, including cell-based models and gel electrophoresis. Understanding its interactions with DNA can inform drug design and therapeutic strategies .

Catalytic Models

The regiospecific 5-exo intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone serves as a catalytic model reaction. Researchers use this reaction to evaluate Pd catalysts for C–C cross-coupling reactions in aqueous media. The compound’s behavior in this context provides insights into sustainable catalysis .

These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Researchers continue to explore its properties, paving the way for innovative discoveries and therapeutic advancements. 🌟

Eigenschaften

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)16-8-9-20-17-6-7-18-20/h2-7,11H,8-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWKIJCHJERAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2468428.png)

![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)

![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2468432.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2468439.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468440.png)